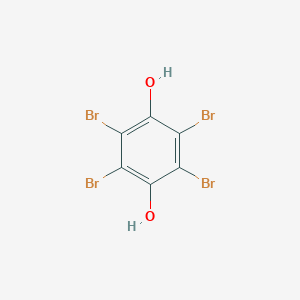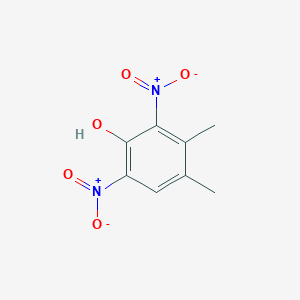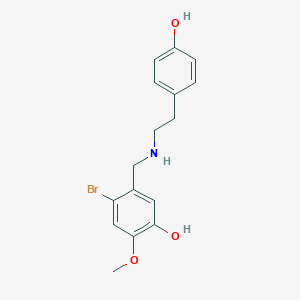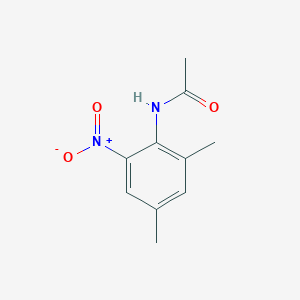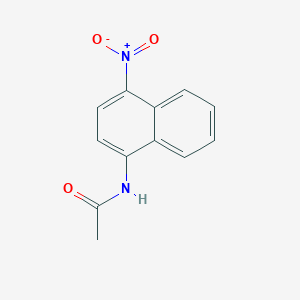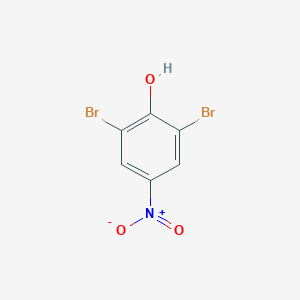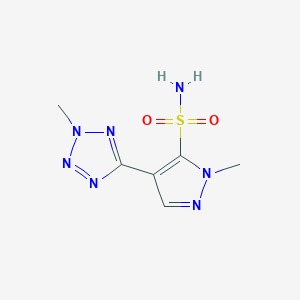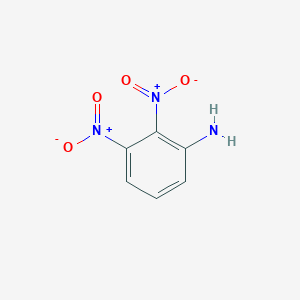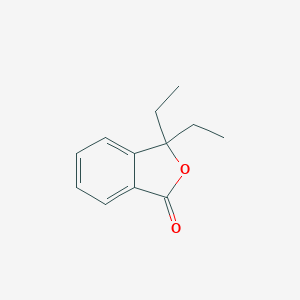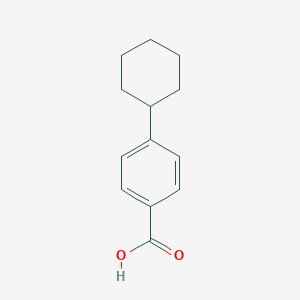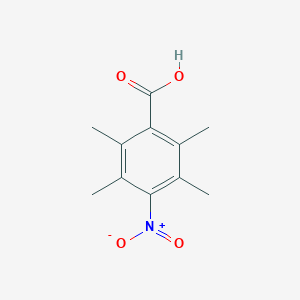
2,3,5,6-Tetramethyl-4-nitrobenzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,3,5,6-Tetramethyl-4-nitrobenzoic acid (TNB) is a yellow crystalline powder that is widely used in scientific research. It is a derivative of benzoic acid and is also known as TMB or DNTB. TNB is a highly sensitive reagent that is used to detect the activity of enzymes and proteins in biological samples. It is a common substrate for measuring the activity of enzymes such as alkaline phosphatase, lactate dehydrogenase, and creatine kinase.
Wirkmechanismus
TNB is a chromogenic substrate that is converted to a yellow product by enzymes that catalyze the hydrolysis of phosphate esters. The mechanism of action involves the cleavage of the phosphate ester bond in TNB by the enzyme, which releases the nitrobenzoic acid moiety. The released moiety then undergoes a color change from colorless to yellow, which can be measured spectrophotometrically.
Biochemical and Physiological Effects:
TNB has no known biochemical or physiological effects on living organisms. It is not toxic and does not interfere with normal cellular processes. TNB is used solely as a reagent in scientific research.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of TNB include its high sensitivity and specificity for measuring enzyme activity. It is a simple and reliable assay that can be performed quickly and easily. TNB is also relatively inexpensive compared to other enzyme substrates.
The limitations of TNB include its narrow substrate specificity. It can only be used to measure the activity of enzymes that hydrolyze phosphate esters. TNB is also sensitive to pH and temperature, which can affect the rate of enzyme activity. Finally, TNB is not suitable for measuring the activity of enzymes that catalyze the transfer of phosphate groups.
Zukünftige Richtungen
There are several future directions for research on TNB. One area of interest is the development of new substrates that can be used to measure the activity of a wider range of enzymes. Another area of research is the development of new assays that can be used to measure enzyme activity in vivo. Finally, there is a need to develop new methods for the synthesis of TNB and other enzyme substrates that are more efficient and environmentally friendly.
Synthesemethoden
TNB can be synthesized by the nitration of 2,3,5,6-tetramethylbenzoic acid with nitric acid and sulfuric acid. The reaction produces a mixture of mono- and di-nitro derivatives, which can be separated by column chromatography. The pure TNB can be obtained by recrystallization from ethanol.
Wissenschaftliche Forschungsanwendungen
TNB is widely used in scientific research as a substrate for measuring enzyme activity. It is used in a variety of assays, including the measurement of alkaline phosphatase activity in serum, lactate dehydrogenase activity in blood, and creatine kinase activity in muscle tissue. TNB is also used in the study of protein-protein interactions and protein-ligand binding. It is a valuable tool for drug discovery and development.
Eigenschaften
CAS-Nummer |
86145-89-3 |
|---|---|
Produktname |
2,3,5,6-Tetramethyl-4-nitrobenzoic acid |
Molekularformel |
C11H13NO4 |
Molekulargewicht |
223.22 g/mol |
IUPAC-Name |
2,3,5,6-tetramethyl-4-nitrobenzoic acid |
InChI |
InChI=1S/C11H13NO4/c1-5-7(3)10(12(15)16)8(4)6(2)9(5)11(13)14/h1-4H3,(H,13,14) |
InChI-Schlüssel |
CKBRWDHHPCOFSU-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=C(C(=C1C(=O)O)C)C)[N+](=O)[O-])C |
Kanonische SMILES |
CC1=C(C(=C(C(=C1C(=O)O)C)C)[N+](=O)[O-])C |
Andere CAS-Nummern |
86145-89-3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



